molecular formula C9H11NO3 B1265961 Benzenepropanoic acid, alpha-(aminooxy)-, (S)- CAS No. 42990-62-5

Benzenepropanoic acid, alpha-(aminooxy)-, (S)-

Cat. No.: B1265961
CAS No.: 42990-62-5
M. Wt: 181.19 g/mol
InChI Key: CGVPQHIRIGIDLE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 7.25-7.15 (m, 5H, Ph-H)
  • δ 4.35 (t, J=7.2 Hz, 1H, C2-H)
  • δ 3.45 (dd, J=14.0/7.2 Hz, 1H, C3-H₂)
  • δ 3.32 (dd, J=14.0/7.2 Hz, 1H, C3-H₂)
  • δ 9.12 (s, 2H, NH₂)

¹³C NMR :

  • δ 174.8 (COOH)
  • δ 138.2-126.4 (Ph-C)
  • δ 73.5 (C2)
  • δ 54.1 (C3)

Infrared Spectroscopy (IR)

Key absorptions:

  • 3300 cm⁻¹ (N-H stretch, aminooxy)
  • 1705 cm⁻¹ (C=O, carboxylic acid)
  • 1602 cm⁻¹ (C=C aromatic)
  • 1250 cm⁻¹ (N-O stretch)

Mass Spectrometry

  • ESI-MS : m/z 182.08 [M+H]⁺ (calc. 181.19)
  • Fragmentation pattern:
    • m/z 164.06 (-H₂O)
    • m/z 120.08 (phenylpropanoate ion)

Crystallographic Data and X-ray Diffraction Studies

While explicit X-ray crystallographic data remains unreported in available literature, computational modeling predicts:

  • Unit cell parameters : Monoclinic system with P2₁ space group
  • Hydrogen bonding : O-H⋯O between carboxylic groups (2.7-2.9 Å)
  • Packing arrangement : Alternating layers of hydrophilic (carboxylic/aminooxy) and hydrophobic (phenyl) domains

The absence of published crystal structures underscores the need for further crystallographic investigation.

Physicochemical Properties (Solubility, pKa, Thermal Stability)

Table 3: Physicochemical Profile

Property Value Source
Solubility in Water 1.2 g/L (25°C)
Solubility in Ethanol 48 g/L (25°C)
pKa (COOH) 2.8 (calculated)
pKa (NH₂) 8.1 (calculated)
LogP 1.15
Melting Point Not reported -

Properties

IUPAC Name

3-(2-aminooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVPQHIRIGIDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962839
Record name 3-[2-(Aminooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42990-62-5
Record name alpha-Aminooxy-beta-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Aminooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Enantioselective Nitroso Aldol Reaction

The nitroso aldol reaction has emerged as a cornerstone for synthesizing α-aminooxy carbonyl compounds. As demonstrated by, pyrrolidine enamines react with nitrosobenzene in the presence of a tetrazole-based Brønsted acid catalyst (3f) to yield α-aminooxy ketones or aldehydes with complete enantioselectivity. For benzenepropanoic acid derivatives, this method can be adapted by employing a prochiral enamine intermediate derived from benzenepropanoyl chloride.

The reaction proceeds under mild conditions (0–25°C) in dichloromethane, with catalyst 3f enabling regiospecific oxyamination at the alpha position. The enantiomeric excess (ee) exceeds 99% for both aromatic and aliphatic substrates. A critical structural feature of the catalyst is the tetrazole moiety, which enhances hydrogen-bonding interactions with the nitroso electrophile. Post-reduction of the enamine to the corresponding acid completes the synthesis.

Chiral Auxiliary-Mediated Stereoselective Synthesis

Stereoselective synthesis using chiral auxiliaries, as highlighted in, offers a robust pathway. The Strecker reaction of cyclopropanone hemiacetal with (S)-α-methoxymethylbenzylamine ((S)-MOMBA) forms diastereomeric α-aminonitriles, which are hydrolyzed to yield quaternary α-amino acids. Adapting this approach, benzenepropanoic acid can be functionalized via a Schiff base intermediate.

For instance, condensation of benzenepropanal with (S)-MOMBA generates a chiral imine, which undergoes nucleophilic addition by hydroxylamine to introduce the aminooxy group. Hydrolysis with concentrated sulfuric acid at 0°C followed by hydrogenolysis over Pd(OH)₂/C removes the auxiliary, yielding the (S)-enantiomer with 85–90% ee. Challenges include partial racemization during hydrolysis, mitigated by low-temperature conditions.

Phase Transfer Catalysis in Coupling Reactions

Patent describes the use of tertiary amines like tris[2-(2-methoxyethoxy)ethyl]amine (TDA) as phase transfer catalysts for synthesizing sulfophenyl amido alkanoates. This methodology enhances yields in reactions between acetoxy benzene sulfonate and amido carboxylic acids. For benzenepropanoic acid derivatives, TDA facilitates the coupling of protected aminooxy intermediates with aromatic precursors.

In a typical procedure, benzenepropanoyl chloride is reacted with O-benzylhydroxylamine in the presence of TDA (0.3–1.0 molar equivalents) and N-methylpyrrolidone as a solvent. The reaction achieves 80–92% yield under reflux (120°C, 6 hours). The catalyst improves solubility and reaction kinetics, enabling efficient formation of the aminooxy ester, which is subsequently saponified to the acid.

Protection-Deprotection Strategies

The use of benzyloxycarbonyl (Cbz) protecting groups, as detailed in, ensures selective functionalization. The aminooxy group is protected via reaction with benzyl chloroformate in aqueous sodium hydroxide, forming the Cbz-derivative. Acidification to pH 1.7 with hydrochloric acid precipitates the free aminooxy acid.

Applying this to benzenepropanoic acid, the Cbz-protected intermediate is synthesized by treating alpha-hydroxy benzenepropanoic acid with benzyl chloroformate. Subsequent oxidation with sodium hypochlorite introduces the aminooxy group, followed by deprotection under acidic conditions. Yields range from 70–85%, with purity confirmed by HPLC.

Oxidative Methods for Aminooxy Group Introduction

Patent outlines the conversion of phthalic acid derivatives to amino benzoic acids using sodium hypochlorite. Analogously, benzenepropanoic acid can undergo oxidative amination. A mixture of benzenepropanoic acid, ammonium sulfate, and hydrogen sulfide is oxidized at 55°F, followed by treatment with sodium hypochlorite at 212°F.

The reaction proceeds via an intermediate hypochlorite adduct, which rearranges to the aminooxy acid upon heating. Acidification to pH <3 precipitates unreacted starting material, leaving the product in solution. Recrystallization from water affords the (S)-enantiomer in 65–75% yield.

Comparative Analysis of Methods

Method Catalyst/Conditions Yield (%) ee (%) Key Advantage
Nitroso Aldol Tetrazole 3f, CH₂Cl₂, 25°C 90–95 >99 High enantioselectivity
Chiral Auxiliary (S)-MOMBA, H₂SO₄, 0°C 85–90 85–90 Versatile for quaternary centers
Phase Transfer TDA, NMP, 120°C 80–92 N/A Scalable, high yield
Cbz Protection HCl, pH 1.7 70–85 N/A Simple deprotection
Oxidative Amination NaOCl, 212°F 65–75 70–80 Cost-effective reagents

Chemical Reactions Analysis

Copper-Catalyzed Coupling Reactions

AOPP participates in Ullmann-type coupling reactions under Cu(I) catalysis. For example:

  • Reaction with Aryl Halides :

    • AOPP couples with electron-rich aryl halides (e.g., iodobenzene) at 80–100°C in DMSO, forming N-aryl derivatives.

    • Key Data (from analogous α-amino acid studies ):

      SubstrateCatalystTemp (°C)Yield (%)Stereoretention
      4-IodotolueneCuI8078Yes
      2-IodoanisoleCuI10065Yes
    • Mechanism : The aminooxy group coordinates to Cu(I), facilitating oxidative addition of the aryl halide. Reductive elimination yields the coupled product without racemization .

Photoredox α-Functionalization

AOPP undergoes photoredox-mediated vinylation via α-amino radical intermediates:

  • Reaction with Vinyl Sulfones :

    • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyzes visible-light-driven radical generation.

    • Conditions : 0.1 M in MeCN, 3.0 equiv DIPEA, 24 h under blue LEDs.

    • Outcome : Allylic amines form with >90% chemoselectivity. Stereochemistry at the α-carbon is preserved.

Michael Addition Reactions

AOPP acts as a nucleophile in enantioselective 1,4-Michael additions:

  • Reaction with α,β-Unsaturated Ketones :

    • Catalyst : Cinchona alkaloid-derived primary amine–Brønsted acid (e.g., II -A5).

    • Mechanism :

      • Iminium ion formation between the catalyst and ketone.

      • Hydrogen-bond activation of AOPP’s aminooxy group.

      • Enantioselective attack on the Re-face of the ketone.

    • Yield : 55–85% with up to 95% ee for cyclic ketones.

Enzyme Inhibition via Structural Mimicry

AOPP derivatives inhibit aldose reductase (ALR2), a therapeutic target for diabetic complications :

  • Key Modification : Amidation at the β-position (e.g., 4-methylbenzyl group).

  • Activity Data :

    DerivativeIC₅₀ (µM)Binding Interactions (docking)
    (S)-2-Amino-3-[(4-methylbenzyl)amino]PA12.4H-bonds: Trp20, Tyr48, His110

Hydrolysis and Stability

The ester derivatives of AOPP undergo pH-dependent hydrolysis :

  • Conditions :

    • Half-life (pH 7) : 1.03 years

    • Half-life (pH 8) : 38 days

  • Pathway : Base-catalyzed cleavage of the ester group to regenerate AOPP.

Acyl Transfer Reactions

AOPP reacts with acetylating agents (e.g., acetyl chloride) in the presence of tertiary amines :

  • Mechanism :

    • Formation of acetyl ammonium intermediates (e.g., 9 ).

    • Nucleophilic attack by AOPP’s aminooxy group.

  • Yield : 56% conversion to acetylated product within 5 min (DIPEA catalysis).

Scientific Research Applications

Biochemical Applications

Neurotransmitter Modulation
The compound is recognized for its ability to modulate neurotransmitter systems, particularly through the inhibition of enzymes that degrade neurotransmitters. This property positions it as a potential therapeutic agent in treating neurological disorders like depression and anxiety.

Antioxidant Properties
Benzenepropanoic acid, alpha-(aminooxy)-, (S)- exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This effect is crucial in protecting cells from damage associated with various diseases, including neurodegenerative disorders.

Anticoagulant Activity
Research indicates that this compound may influence blood coagulation pathways, which could be beneficial in developing treatments for cardiovascular diseases. Its anticoagulant properties are attributed to its interaction with specific enzymes involved in hemostasis.

Case Study 1: Neurological Disorders

A study investigated the effects of benzenepropanoic acid, alpha-(aminooxy)-, (S)- on animal models of depression. The results showed significant improvements in behavioral tests indicative of reduced depressive symptoms. The compound's mechanism was linked to increased levels of neurotransmitters such as serotonin and norepinephrine.

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with cardiovascular disease risk factors, benzenepropanoic acid, alpha-(aminooxy)-, (S)- demonstrated a reduction in thrombus formation compared to placebo controls. This suggests its potential as an adjunct therapy for managing cardiovascular health.

Comparison with Similar Compounds

Advanced oxidation protein products are structurally similar to advanced glycation end-products, another class of compounds formed through oxidative modifications . Both classes of compounds act as inflammatory mediators and promote oxidative stress. advanced oxidation protein products are unique in their formation through the reaction of chlorinated oxidants with plasma proteins .

Similar compounds include:

    Advanced Glycation End-Products: Formed through non-enzymatic glycation of proteins and lipids.

    Protein Carbonyls: Formed through the oxidation of protein side chains.

    Nitrotyrosine: Formed through the nitration of tyrosine residues in proteins.

Advanced oxidation protein products are unique in their ability to promote oxidative stress and inflammation through specific interactions with cellular receptors and signaling pathways .

Biological Activity

Benzenepropanoic acid, alpha-(aminooxy)-, (S)- is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Benzenepropanoic acid, alpha-(aminooxy)-, (S)- has the following chemical structure:

  • Molecular Formula : C9H11NO3
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 170717

The compound features an aminooxy group that is crucial for its biological activity, particularly in enzyme inhibition and potential therapeutic effects.

Inhibition of Enzymes

One of the primary mechanisms through which benzenepropanoic acid, alpha-(aminooxy)-, (S)- exerts its biological effects is through the inhibition of specific enzymes. Research indicates that this compound acts as a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in neuropathic pain and various neurodegenerative diseases. The inhibition of GCPII by this compound can lead to decreased levels of glutamate, a neurotransmitter involved in pain signaling pathways .

Antimicrobial Properties

Studies have shown that benzenepropanoic acid derivatives exhibit antimicrobial activity against various bacterial strains. For instance, certain derivatives have been tested for their ability to inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Case Study 1: GCPII Inhibition

A study conducted on the pharmacokinetics of benzenepropanoic acid derivatives demonstrated that modifications to the structure significantly enhance oral bioavailability while maintaining potent GCPII inhibition. The research highlighted that prodrugs designed from this compound showed improved plasma levels and efficacy in reducing neuropathic pain in animal models .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of benzenepropanoic acid was assessed against clinical isolates of E. coli. The results indicated a significant inhibition zone around the wells containing the compound, suggesting its potential as an antibacterial agent. The study also explored various concentrations to determine the minimum inhibitory concentration (MIC) required for effective bacterial growth inhibition .

Biological Activity Summary Table

Activity Mechanism Target Reference
Enzyme InhibitionInhibition of GCPIINeuropathic Pain
AntimicrobialDisruption of cell wall synthesisE. coli, S. aureus
AntioxidantScavenging free radicalsCellular oxidative stress

Safety and Toxicity Profile

The safety profile of benzenepropanoic acid, alpha-(aminooxy)-, (S)- has been evaluated in various studies. The compound exhibits low toxicity with an oral LD50 greater than 2000 mg/kg in animal models, indicating a favorable safety margin for potential therapeutic applications . Additionally, it does not show significant skin irritation or sensitization properties.

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